molecular formula C7H14N2 B3145634 (R)-N-Cyclopropylpyrrolidin-3-amine CAS No. 577776-80-8

(R)-N-Cyclopropylpyrrolidin-3-amine

Cat. No.: B3145634
CAS No.: 577776-80-8
M. Wt: 126.20 g/mol
InChI Key: DIYAZAUDWLXIIE-SSDOTTSWSA-N
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Description

(R)-N-Cyclopropylpyrrolidin-3-amine is a chiral amine featuring a pyrrolidine core substituted with a cyclopropyl group at the nitrogen atom and an amine group at the 3-position of the pyrrolidine ring. Its molecular formula is C₇H₁₄N₂, with a molecular weight of 126.20 g/mol (CAS: 1228458-66-9) . The compound is stored under inert conditions (protected from light and moisture) and is classified as hazardous due to its corrosive properties (H314: causes severe skin burns and eye damage) . It serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of enantioselective catalysts or bioactive molecules where stereochemistry is critical .

Properties

IUPAC Name

(3R)-N-cyclopropylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYAZAUDWLXIIE-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693546
Record name (3R)-N-Cyclopropylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577776-80-8
Record name (3R)-N-Cyclopropylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Cyclopropylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrrolidine derivative in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of ®-N-Cyclopropylpyrrolidin-3-amine may involve large-scale batch reactions using optimized catalysts and solvents to maximize yield and purity. Continuous flow reactors can also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-N-Cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenated reagents and bases like sodium hydride are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry: In organic synthesis, ®-N-Cyclopropylpyrrolidin-3-amine serves as a valuable building block for constructing more complex molecules. Its chiral nature makes it particularly useful in asymmetric synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its ability to interact with specific receptors and enzymes makes it a candidate for drug discovery and development.

Industry: In the industrial sector, ®-N-Cyclopropylpyrrolidin-3-amine is used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties enable the production of compounds with enhanced efficacy and stability.

Mechanism of Action

The mechanism of action of ®-N-Cyclopropylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biochemical pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (R)-N-Cyclopropylpyrrolidin-3-amine with structurally analogous pyrrolidine and cyclopropylamine derivatives, emphasizing molecular features, synthesis, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Synthesis References
This compound C₇H₁₄N₂ 126.20 Chiral (R-configuration), cyclopropyl-pyrrolidine hybrid Building block for enantioselective synthesis; pharmaceutical intermediates
N-Cyclopropylpyrrolidin-3-amine hydrochloride C₇H₁₄N₂·HCl 162.66 Hydrochloride salt form; improved solubility Discontinued but previously used in drug discovery (exact applications unspecified)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₉H₁₃N₅ 215.24 Pyrazole core with pyridinyl and methyl substituents; lower yield (17.9%) Intermediate in kinase inhibitor synthesis; characterized by HRMS and NMR
(3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine C₁₉H₂₉N₂O₂ 317.45 Complex substituents (methoxy, benzyl); dual stereocenters (3R,4S) Potential use in targeted drug design (e.g., CNS or GPCR-targeted therapies)
Cyclopropylamine C₃H₇N 57.10 Simple primary amine; no pyrrolidine ring Precursor for cyclopropane-containing compounds (e.g., agrochemicals, pharmaceuticals)

Key Comparative Insights:

Structural Complexity and Chirality: this compound’s stereochemistry distinguishes it from non-chiral analogs like cyclopropylamine, enabling applications in asymmetric synthesis . The (3R,4S)-configured compound in demonstrates how additional stereocenters and bulky substituents (e.g., methoxy groups) enhance target specificity but complicate synthesis.

Synthetic Accessibility :

  • The pyrazole derivative () requires multi-step synthesis with a low yield (17.9%), whereas this compound is commercially available as a building block, reflecting its utility in streamlined workflows .

Physicochemical Properties :

  • The hydrochloride salt form () improves aqueous solubility compared to the free base, critical for in vitro assays. However, the free base’s lower molecular weight (126.20 vs. 162.66 g/mol) may favor blood-brain barrier penetration in drug candidates .

Safety Profiles :

  • This compound requires stringent handling (e.g., gloves, eye protection) due to its corrosive nature , whereas cyclopropylamine () poses fewer handling challenges but is highly volatile.

In contrast, the pyrrolidine-cyclopropane scaffold in this compound offers conformational rigidity, favoring enzyme inhibition or allosteric modulation .

Research and Application Trends

  • Pharmaceutical Intermediates : this compound is prioritized in fragment-based drug discovery for its balanced rigidity and synthetic versatility .
  • Safety and Handling : Its hazardous classification necessitates advanced engineering controls (e.g., fume hoods) compared to simpler amines like cyclopropylamine .
  • Stereochemical Influence : The (R)-enantiomer’s efficacy in chiral catalysis or receptor binding remains understudied compared to racemic mixtures, highlighting a research gap .

Biological Activity

(R)-N-Cyclopropylpyrrolidin-3-amine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a pyrrolidine ring. This unique structure imparts distinct biological activities, making it an important candidate in medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H14N2
  • Molecular Weight : 126.20 g/mol
  • CAS Number : 577776-80-8

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound can modulate the activity of these targets by binding to active or allosteric sites, influencing biochemical pathways relevant to neurological disorders and other conditions.

Biological Activity Overview

  • Neurological Applications :
    • The compound has shown potential in targeting neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors. These interactions suggest its utility in treating psychiatric disorders such as depression and anxiety.
  • Antidepressant Effects :
    • Studies have indicated that this compound may possess antidepressant-like effects in animal models, possibly through its action on monoaminergic systems.
  • Analgesic Properties :
    • Preliminary research suggests that this compound may exhibit analgesic properties, potentially providing relief in pain management through modulation of pain pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Study AAntidepressantDemonstrated significant reduction in depressive behaviors in rodent models.
Study BAnalgesicShowed efficacy in reducing pain responses in inflammatory pain models.
Study CNeurotransmitter ModulationAltered serotonin and dopamine levels, indicating potential for mood regulation.

Case Study: Antidepressant Effects

In a controlled experiment, this compound was administered to rodents subjected to chronic stress. Results indicated a marked decrease in immobility time during forced swim tests, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study: Analgesic Properties

A study investigating the analgesic effects of this compound utilized the formalin test in mice. The compound significantly reduced both phases of pain response, indicating its potential as an analgesic agent .

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

CompoundStructureBiological Activity
(S)-N-Cyclopropylpyrrolidin-3-amineChiral enantiomerDifferent receptor affinity leading to varied pharmacological effects
N-CyclopropylmethylamineLacks chiral centerReduced biological activity due to lack of stereochemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-Cyclopropylpyrrolidin-3-amine
Reactant of Route 2
(R)-N-Cyclopropylpyrrolidin-3-amine

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